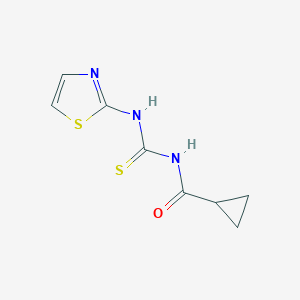![molecular formula C19H23N3O4S2 B320722 4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B320722.png)
4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide is a complex organic compound with the molecular formula C19H23N3O4S2. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a sulfonyl group, and a carbonothioyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Ethoxyphenylamine Intermediate: This step involves the reaction of 4-ethoxyaniline with a sulfonyl chloride to form 4-ethoxyphenylsulfonamide.
Coupling Reaction: The intermediate is then reacted with 4-nitrophenyl isothiocyanate to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to ensure efficient synthesis and high yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
N-{[(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}butanamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-{[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}pentanamide: Similar structure but with a pentanamide group instead of a butanamide group.
Uniqueness
4-{[(butyrylamino)carbothioyl]amino}-N-(4-ethoxyphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C19H23N3O4S2 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
N-[[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]carbamothioyl]butanamide |
InChI |
InChI=1S/C19H23N3O4S2/c1-3-5-18(23)21-19(27)20-14-8-12-17(13-9-14)28(24,25)22-15-6-10-16(11-7-15)26-4-2/h6-13,22H,3-5H2,1-2H3,(H2,20,21,23,27) |
Clave InChI |
CCXUALFOLDVCQU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
SMILES canónico |
CCCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B320640.png)
![N-cyclohexyl-4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B320641.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B320642.png)
![2-(2-chlorophenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B320643.png)
![2-(2-bromo-4-ethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B320645.png)
![N-[(4-phenoxyphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B320649.png)
![N-[(3-acetylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B320650.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)cyclopropanecarboxamide](/img/structure/B320652.png)
![N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}cyclopropanecarboxamide](/img/structure/B320653.png)
![Methyl 4-{[(cyclopropylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B320656.png)

![2-(4-bromophenoxy)-N-[(4-phenoxyphenyl)carbamothioyl]acetamide](/img/structure/B320662.png)
![N-benzyl-4-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-N-methylbenzenesulfonamide](/img/structure/B320663.png)
![2-({[(cyclohexylcarbonyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320664.png)
